Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl derivative reacts with the piperidine intermediate.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction, using methanesulfonyl chloride as the sulfonylating agent.
Formation of the Final Product: The final step involves the esterification of the intermediate compound with methyl 4-methylbenzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-{1-[(4-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE
- METHYL 3-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE
- METHYL 3-{1-[(4-METHOXYPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE
Uniqueness
The uniqueness of METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, the presence of the chlorophenyl group may enhance its biological activity and chemical stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H25ClN2O5S |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
methyl 3-[[1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C22H25ClN2O5S/c1-15-3-6-18(22(27)30-2)13-20(15)24-21(26)17-9-11-25(12-10-17)31(28,29)14-16-4-7-19(23)8-5-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,24,26) |
InChI Key |
YWRXMZQODAXLTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.